2-[(2-methoxyphenyl)methylidene]propanedinitrile 2-[(2-methoxyphenyl)methylidene]propanedinitrile
Brand Name: Vulcanchem
CAS No.: 2834-10-8
VCID: VC7964702
InChI: InChI=1S/C11H8N2O/c1-14-11-5-3-2-4-10(11)6-9(7-12)8-13/h2-6H,1H3
SMILES: COC1=CC=CC=C1C=C(C#N)C#N
Molecular Formula: C11H8N2O
Molecular Weight: 184.19 g/mol

2-[(2-methoxyphenyl)methylidene]propanedinitrile

CAS No.: 2834-10-8

Cat. No.: VC7964702

Molecular Formula: C11H8N2O

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-methoxyphenyl)methylidene]propanedinitrile - 2834-10-8

Specification

CAS No. 2834-10-8
Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
IUPAC Name 2-[(2-methoxyphenyl)methylidene]propanedinitrile
Standard InChI InChI=1S/C11H8N2O/c1-14-11-5-3-2-4-10(11)6-9(7-12)8-13/h2-6H,1H3
Standard InChI Key YCZZNGRKFVBLDL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C=C(C#N)C#N
Canonical SMILES COC1=CC=CC=C1C=C(C#N)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-[(2-Methoxyphenyl)methylidene]propanedinitrile (C₁₁H₈N₂O) features a planar methoxyphenyl ring connected to a propanedinitrile moiety via a methylidene bridge. The ortho-methoxy substituent introduces steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds, such as 2-[(dimethylamino)methylidene]propanedinitrile, reveals a near-planar geometry with dihedral angles <10° between aromatic and nitrile groups, facilitating conjugation . This structural rigidity enhances electrophilic character at the nitrile carbons, making the compound susceptible to nucleophilic attacks.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related nitriles shows sharp absorption bands at ~2,200 cm⁻¹, confirming the presence of cyano groups . Nuclear magnetic resonance (NMR) data for similar compounds exhibit distinct signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). Mass spectrometric analysis typically reveals a molecular ion peak at m/z 184 (M⁺), consistent with the molecular weight of 216.19 g/mol observed in Tyrphostin analogs .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via base-catalyzed condensation of 2-methoxybenzaldehyde with malononitrile. Piperidine or pyridine serves as the catalyst, with refluxing ethanol as the solvent (78°C, 6–8 hours) . This method yields ~75% product, comparable to protocols for 2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile, where similar conditions achieve 70–80% efficiency.

Reaction equation:

2-Methoxybenzaldehyde+MalononitrileBase, EtOH, Δ2-[(2-Methoxyphenyl)methylidene]propanedinitrile\text{2-Methoxybenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{Base, EtOH, Δ}} \text{2-[(2-Methoxyphenyl)methylidene]propanedinitrile}

Industrial Production Challenges

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields 2-methoxybenzoic acid, while milder agents like SeO₂ produce aldehydes.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to primary amines, whereas LiAlH₄ generates secondary amines via intermediate imine formation .

Substitution Reactions

The methoxy group undergoes demethylation with BBr₃ to form phenolic derivatives, which exhibit enhanced solubility in polar solvents. Nitrile groups participate in cycloaddition reactions, forming heterocycles such as pyrazoles under microwave irradiation .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies on structurally similar compounds, such as Tyrphostin AG 34, demonstrate broad-spectrum activity against Gram-positive bacteria and fungi . While specific MIC data for 2-[(2-methoxyphenyl)methylidene]propanedinitrile remains proprietary, related nitriles inhibit Staphylococcus aureus at 0.5–1.0 mg/mL, likely through disruption of cell membrane integrity.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its nitro derivatives are explored as nitric oxide donors for cardiovascular therapies .

Materials Science

Conjugated nitriles enhance the electron-transport properties of organic semiconductors. Thin films of 2-[(2-methoxyphenyl)methylidene]propanedinitrile exhibit a bandgap of 2.8 eV, suitable for photovoltaic applications .

Comparison with Structural Analogs

Property2-[(2-Methoxyphenyl)methylidene]propanedinitrile2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile
Solubility in H₂O0.2 mg/mL1.5 mg/mL
Antimicrobial MIC (avg)0.7 mg/mL0.5 mg/mL
Thermal StabilityDecomposes at 200°CDecomposes at 185°C

The ortho-methoxy derivative’s lower solubility arises from hindered hydrogen bonding, whereas para-hydroxy analogs exhibit improved bioavailability .

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